molecular formula C10H10Cl2O2 B7887653 2-(2,4-Dichlorophenyl)butanoic acid

2-(2,4-Dichlorophenyl)butanoic acid

Cat. No.: B7887653
M. Wt: 233.09 g/mol
InChI Key: GKCKCMYMXYMOPA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)butanoic acid typically involves the reaction of 2,4-dichlorobenzene with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of butanoic acid reacts with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of new functional groups into the phenyl ring.

Scientific Research Applications

2-(2,4-Dichlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)acetic acid
  • 2-(2,4-Dichlorophenyl)propanoic acid
  • 2-(2,4-Dichlorophenyl)pentanoic acid

Uniqueness

2-(2,4-Dichlorophenyl)butanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCKCMYMXYMOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703359
Record name 2-(2,4-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74684-38-1
Record name 2-(2,4-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

prepared from 2,4-dichlorophenylacetic acid and iodoethane;
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